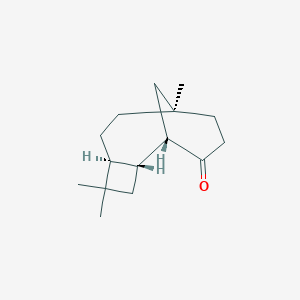

Caryophyllone

Description

Structure

3D Structure

Properties

CAS No. |

109119-65-5 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(1S,2R,5S,8R)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-11-one |

InChI |

InChI=1S/C15H24O/c1-14(2)8-10-11-9-15(3,6-4-12(10)14)7-5-13(11)16/h10-12H,4-9H2,1-3H3/t10-,11-,12-,15+/m0/s1 |

InChI Key |

JLZBTPJKBKNFEG-JUFZMCDQSA-N |

SMILES |

CC1(CC2C1CCC3(CCC(=O)C2C3)C)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@H](CC3(C)C)[C@H](C1)C(=O)CC2 |

Canonical SMILES |

CC1(CC2C1CCC3(CCC(=O)C2C3)C)C |

Synonyms |

eta-caryophyllone caryophyllone |

Origin of Product |

United States |

Biosynthetic Pathways and Production Systems of Caryophyllene

Endogenous Biosynthesis in Plants

The biosynthesis of β-caryophyllene in plants originates from central metabolic precursors generated by two distinct pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. These pathways are localized in different cellular compartments, with the MVA pathway primarily in the cytosol and partially in peroxisomes, and the MEP pathway operating in plastids. mdpi.comfrontiersin.orgfrontiersin.org

Precursor Pathways: Mevalonate (MVA) and 2-Methylerythritol 4-Phosphate (MEP)

The MVA pathway begins with the condensation of two molecules of acetyl-CoA, catalyzed by acetyl-CoA acetyltransferase (AACT). The resulting acetoacetyl-CoA then reacts with another molecule of acetyl-CoA, a reaction mediated by hydroxymethylglutaryl-CoA synthase (HMGS), to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.com The conversion of HMG-CoA to mevalonic acid (MVA), catalyzed by HMG-CoA reductase (HMGR), is considered a rate-limiting step in this pathway. mdpi.com Mevalonic acid undergoes subsequent phosphorylation and decarboxylation steps, catalyzed by mevalonate kinase (MK), phosphomevalonate kinase (PMK), and mevalonate diphosphate (B83284) decarboxylase (MDD), to yield isopentenyl diphosphate (IPP). mdpi.com

The MEP pathway, localized in plastids, utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as initial substrates. Through a series of enzyme-catalyzed reactions, this pathway also produces IPP and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comfrontiersin.org While traditionally viewed as independent, recent research indicates crosstalk between the MVA and MEP pathways, allowing for the exchange of IPP across cellular compartments. mdpi.comfrontiersin.org

Farnesyl Diphosphate (FPP) as a Key Intermediate in Sesquiterpene Synthesis

IPP and DMAPP serve as the fundamental C5 building blocks for the synthesis of all terpenoids. mdpi.comfrontiersin.orgresearchgate.net These isomers are condensed head-to-tail by prenyltransferases to form linear precursors of varying lengths. mdpi.com Specifically, IPP and DMAPP are catalyzed by geranyl diphosphate synthase (GPPS) to produce geranyl diphosphate (GPP), a precursor for monoterpenes. mdpi.com Subsequently, GPP reacts with another molecule of IPP under the catalytic action of farnesyl diphosphate synthase (FPPS) to form farnesyl diphosphate (FPP). mdpi.com FPP is a crucial C15 intermediate and the direct precursor for the biosynthesis of all sesquiterpenes, including β-caryophyllene. mdpi.comontosight.aibeerandbrewing.comresearchgate.net

Enzymatic Catalysis: β-Caryophyllene Synthase and Terpene Synthases

The conversion of FPP to β-caryophyllene is catalyzed by a specialized class of enzymes known as terpene synthases (TPS), specifically β-caryophyllene synthase. mdpi.comontosight.ainih.govontosight.ai These enzymes mediate cyclization, ionization, and rearrangement reactions of FPP to yield the diverse structures of sesquiterpenes. mdpi.com β-Caryophyllene synthase (EC 4.2.3.89) catalyzes the conversion of (E,E)-farnesyl diphosphate into (-)-E-beta-caryophyllene and diphosphate. ontosight.aiwikipedia.org This process involves the ionization of FPP, followed by a series of rearrangements and cyclizations. ontosight.ai

Many plants possess terpene synthases that can produce multiple terpene products from a single substrate like FPP. nih.gov For instance, maize Terpene Synthase 23 (TPS23) produces (E)-β-caryophyllene from FPP and also forms minor products like α-humulene and δ-elemene. nih.gov Similarly, a β-caryophyllene synthase from Cannabis sativa (CsTPS9FN) produces β-caryophyllene and α-humulene from FPP in a ratio of approximately 2.5 to 1, which is consistent with their ratio observed in the plant's terpene profile. plos.org Over 300 plant sesquiterpene synthases have been characterized and are available in online databases. mdpi.com

Interactive Table 1: Examples of β-Caryophyllene Synthases and Their Products

| Enzyme Name | Source Plant | Substrate | Major Product | Minor Products |

| TPS23 | Zea mays (Maize) | Farnesyl Diphosphate | (E)-β-caryophyllene | α-humulene, δ-elemene |

| CsTPS9FN | Cannabis sativa | Farnesyl Diphosphate | β-caryophyllene | α-humulene |

| BcTPSa21 | Brassica campestris | Farnesyl Diphosphate | β-caryophyllene | Not specified |

| TPS7 | Nicotiana tabacum | Farnesyl Diphosphate | β-caryophyllene | Not specified |

| DcTPS1 | Daucus carota (Carrot) | Farnesyl Diphosphate | (E)-β-caryophyllene | α-humulene |

Genetic and Transcriptional Regulation of Biosynthesis

The biosynthesis of β-caryophyllene is tightly regulated at the genetic and transcriptional levels, involving various regulatory genes and transcription factors.

Identification and Characterization of Regulatory Genes (e.g., LaMYC7, MYC2, BcDIVARICATA)

Transcription factors (TFs) play a crucial role in controlling the expression of genes involved in terpene biosynthesis by binding to specific DNA sequences. oup.com MYC genes, belonging to the basic helix-loop-helix (bHLH) superfamily, are important transcriptional activators that respond to jasmonic acid (JA) signaling and play a pivotal role in secondary metabolite accumulation. oup.commdpi.comnih.gov

LaMYC7, identified in lavender (Lavandula), is a positive regulator of caryophyllene (B1175711) biosynthesis. oup.comresearchgate.netresearchgate.neteurekalert.org Overexpression of LaMYC7 has been shown to significantly increase caryophyllene content in Nicotiana benthamiana. oup.comresearchgate.neteurekalert.org LaMYC7 directly binds to the promoter of LaTPS76, a terpene synthase gene responsible for caryophyllene biosynthesis in lavender. oup.comresearchgate.neteurekalert.org

MYC2 is another key transcription factor involved in regulating β-caryophyllene biosynthesis in various plant species. oup.comoup.comcolab.wsmdpi.comnih.govnih.govresearchgate.netresearchgate.netnih.gov In Arabidopsis thaliana, MYC2 regulates the expression of β-caryophyllene synthase genes such as AtTPS11 and AtTPS21. oup.commdpi.comnih.govnih.gov MYC2 can coordinate signals from different hormonal pathways, including gibberellic acid (GA) and JA. oup.com In pak choi (Brassica campestris), BcMYC2 influences the expression of the β-caryophyllene synthase gene BcTPSa21, with a single nucleotide polymorphism (SNP) in the promoter region of BcTPSa21 affecting BcMYC2 binding. oup.comcolab.wsnih.govresearchgate.netdntb.gov.ua

BcDIVARICATA (BcDIV), an R-R-type MYB transcription factor in pak choi, has been identified as a negative regulator of β-caryophyllene synthesis. oup.comcolab.wsnih.govresearchgate.netdntb.gov.ua Molecular experiments suggest that abscisic acid (ABA) participates in the regulation of β-caryophyllene biosynthesis through a module involving BcPYL6, BcDIVARICATA, and BcMYC2. oup.comcolab.wsnih.govresearchgate.netdntb.gov.ua

Interactive Table 2: Examples of Regulatory Genes and Their Role in β-Caryophyllene Biosynthesis

| Gene Name | Plant Species | Gene Type/Protein Family | Role in Biosynthesis | Notes |

| LaMYC7 | Lavandula | MYC transcription factor | Positive regulator | Binds to LaTPS76 promoter, increases caryophyllene content. oup.comresearchgate.neteurekalert.org |

| MYC2 | Various (e.g., Arabidopsis, Pak choi) | bHLH transcription factor | Regulator | Influences expression of β-caryophyllene synthase genes. oup.comoup.commdpi.comnih.govnih.gov |

| BcDIVARICATA | Brassica campestris | R-R-type MYB transcription factor | Negative regulator | Part of a regulatory module involving ABA and BcMYC2. oup.comcolab.wsnih.govresearchgate.netdntb.gov.ua |

Impact of Environmental Stimuli on Gene Expression and Biosynthesis

Environmental factors significantly influence the expression of genes involved in terpenoid production, including β-caryophyllene. ontosight.aimdpi.comresearchgate.net Light, temperature, and various stress conditions can modulate the biosynthesis of these compounds. ontosight.aimdpi.com

Light also plays a role in regulating β-caryophyllene biosynthesis. Red light irradiation has been observed to enhance the production of (E)-β-caryophyllene in plants. researchgate.netnih.gov This response involves a molecular module containing phytochrome (B1172217) B (phyB), PIF4, and MYC2. researchgate.netnih.gov PhyB positively regulates (E)-β-caryophyllene biosynthesis under red light, while PIF4 acts as a negative regulator; both require MYC2. researchgate.netnih.gov PIF4 interacts with MYC2, reducing MYC2's binding affinity to the promoter of the β-caryophyllene synthase gene (e.g., TPS21 in Arabidopsis), thereby suppressing biosynthesis in darkness. researchgate.netnih.gov Under red light, active phyB promotes PIF4 degradation, freeing MYC2 to activate β-caryophyllene synthase gene expression. researchgate.netnih.gov

Other environmental stressors, such as UV light, salt, and drought, as well as biotic stress like pathogen infection (e.g., Pseudomonas syringae), can also affect the expression of regulatory genes like LaMYC7, leading to changes in caryophyllene content. researchgate.netresearchgate.neteurekalert.org Phytohormones, such as jasmonic acid (JA) and abscisic acid (ABA), are also involved in regulating terpenoid biosynthesis in response to environmental stress. oup.commdpi.com Methyl jasmonate (MeJA) treatment, for example, can increase the emission of sesquiterpenes. mdpi.com

Heterologous Biosynthesis in Engineered Microorganisms

Metabolic Engineering Strategies in Escherichia coli

Gene Co-overexpression for Pathway Enhancement

Enhancing caryophyllene production in microbial hosts often involves the co-overexpression of genes within the biosynthetic pathway to increase the availability of precursors and the efficiency of the conversion enzymes. Studies have demonstrated that boosting the mevalonate pool, a precursor to FPP, is a key strategy. For instance, the truncated form of HMG1 (tHMG1) from Saccharomyces cerevisiae, which lacks the N-terminal regulatory domain, has been effectively overexpressed to enhance the mevalonate pathway flux. nih.govresearchgate.netimperial.ac.uk

Simultaneously, increasing the expression of β-caryophyllene synthase (QHS1) is crucial for efficient conversion of FPP to caryophyllene. Co-overexpression of tHMG1 and QHS1 has been explored in various hosts, including Yarrowia lipolytica, to improve caryophyllene titers. nih.govresearchgate.netimperial.ac.ukresearchgate.netnih.gov The copy number of these genes can significantly impact production levels. nih.govresearchgate.netimperial.ac.uknih.gov

Metabolic Engineering Strategies in Yarrowia lipolytica

Yarrowia lipolytica, an oleaginous yeast, is recognized for its robust metabolism and ability to accumulate high levels of acetyl-CoA, a primary building block for the MVA pathway and thus for terpenoid synthesis. researchgate.netacs.orgfrontiersin.org This characteristic makes Y. lipolytica a suitable chassis organism for the production of caryophyllene through metabolic engineering. nih.govresearchgate.netimperial.ac.uknih.govresearchgate.netacs.orgkab.ac.ug

Metabolic engineering strategies in Y. lipolytica for caryophyllene production focus on optimizing the flux through the mevalonate pathway and enhancing the activity of the terminal synthase. nih.govresearchgate.netimperial.ac.uknih.govresearchgate.netacs.org

Modulating the expression levels of key enzymes like tHMG1 and QHS1 in Y. lipolytica has shown significant improvements in caryophyllene production. Research has investigated the impact of different promoters and gene copy numbers on the final caryophyllene titer. For example, co-expression of 8UAS pEYK1-QHS1 and pTEF-tHMG1 in an engineered Y. lipolytica strain resulted in varying caryophyllene yields depending on the gene copy number. nih.govresearchgate.netimperial.ac.uknih.gov

| Gene Combination | Strain Type | Gene Copies | β-Caryophyllene Titer (mg/L) |

| 8UAS pEYK1-QHS1 + pTEF-tHMG1 | Obese Strain | Single | 165.4 nih.govresearchgate.netimperial.ac.uknih.gov |

| 8UAS pEYK1-QHS1 + pTEF-tHMG1 | Obese Strain | Double | 201.5 nih.govresearchgate.netimperial.ac.uknih.gov |

| 8UAS pEYK1-QHS1 + pTEF-tHMG1 | Wild-type based | Double | 1.36-fold increase over obese strain with double copies nih.govresearchgate.netnih.gov |

| 8UAS pEYK1-QHS1 + pTEF-tHMG1 + 8UAS pEYK1-tHMG1 | Wild-type based | Double QHS1, Five tHMG1 | 318.5 (flask fermentation) nih.govresearchgate.netimperial.ac.uknih.gov |

Note: The table presents data from flask fermentation experiments.

These findings highlight that strategic modulation of enzyme expression, including increasing the copy number of genes like tHMG1, can significantly enhance caryophyllene accumulation in Y. lipolytica. nih.govresearchgate.netimperial.ac.uknih.gov

Beyond genetic modifications, optimizing fermentation conditions and substrate utilization is critical for maximizing caryophyllene production in Y. lipolytica. Studies have focused on identifying the optimal carbon source ratios and fermentation parameters to improve titers. nih.govresearchgate.netimperial.ac.uknih.govresearchgate.net

Optimization of the carbon source ratio between glucose and erythritol, along with refined fermentation conditions, led to a substantial increase in β-caryophyllene production in engineered Y. lipolytica strains. nih.govresearchgate.netimperial.ac.uknih.gov Reported optimized conditions resulted in a titer of 798.1 mg/L of β-caryophyllene. nih.govresearchgate.netimperial.ac.uknih.govresearchgate.net

Y. lipolytica's ability to utilize a broad range of substrates, including low-value or waste carbon sources like lipids and acetic acid, presents an opportunity for more cost-effective and sustainable industrial production processes. researchgate.netfrontiersin.orgnih.gov

Advancements in Sustainable Production Methodologies

The development of sustainable methods for caryophyllene production is a key area of research. Microbial biosynthesis offers a promising avenue, reducing reliance on agricultural land and minimizing the environmental impact associated with chemical synthesis. nih.govmdpi.comnih.gov Engineered microorganisms like Yarrowia lipolytica and Escherichia coli are being developed as cell factories for efficient caryophyllene synthesis. mdpi.comnih.govgenscript.com

Plant-based transient expression systems, such as those utilizing Nicotiana benthamiana, are also being explored as a sustainable approach for producing caryophyllene synthase enzymes, which can then be used for in vitro caryophyllene production. nih.gov

Molecular and Cellular Mechanisms of Caryophyllene in Biological Systems Preclinical Investigations

Modulation of Endocannabinoid System Components

The endocannabinoid system (ECS) is a complex network involved in regulating various physiological processes, including inflammation, pain, and immune function. Caryophyllene (B1175711) has been identified as a modulator of the ECS, primarily through its interaction with the CB2 receptor. nih.govnih.govuni.lunih.govciteab.comrealmofcaring.orgnih.govwikipedia.orgwikipedia.orgresearchgate.netnih.govnih.govsci-hub.seguidetopharmacology.org

A key finding in caryophyllene research is its ability to act as a selective agonist for the CB2 receptor. nih.govnih.govuni.lunih.govciteab.comrealmofcaring.orgnih.govwikipedia.orgwikipedia.orgresearchgate.netnih.govnih.govsci-hub.seguidetopharmacology.orgguidetopharmacology.org This selectivity is crucial as it differentiates caryophyllene from psychoactive cannabinoids that primarily target the CB1 receptor, which is predominantly expressed in the central nervous system. nih.govnih.govuni.lunih.govciteab.comrealmofcaring.org CB2 receptors are primarily located in peripheral tissues and immune cells, making them an attractive target for therapeutic interventions without the associated psychotropic effects. nih.govnih.govuni.lunih.govwikipedia.orgtocris.com

Studies investigating the binding dynamics of caryophyllene have demonstrated its affinity for the CB2 receptor. The binding affinity (Ki) of (E)-β-caryophyllene for the human CB2 receptor has been reported to be 155 ± 4 nM. nih.govwikipedia.orgwikipedia.orgsigmaaldrich.com This indicates a binding potency in the nanomolar range. Research has also shown that (E)-β-caryophyllene competitively interacts with the binding site of CP55,940, a known cannabinoid agonist that also binds to the THC binding site in the CB2 receptor. uni.lunih.govwikipedia.org

Here is a table summarizing the binding affinity data:

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

| (E)-β-Caryophyllene | Human CB2 Receptor | 155 ± 4 nM | nih.govwikipedia.orgwikipedia.orgsigmaaldrich.com |

| JWH133 | CB2 Receptor | 3.4 nM | wikipedia.org |

| CP55,940 | CB1 Receptor | 0.58 nM | wikipedia.org |

| CP55,940 | CB2 Receptor | 0.68 - 2.6 nM | wikipedia.org |

| THC | CB2 Receptor | 36 nM | sigmaaldrich.com |

| Cannabinol | CB2 Receptor | 126.4 nM | sigmaaldrich.com |

| AM630 | CB2 Receptor | 31.2 nM | nih.gov |

| SR144528 | CB2 Receptor | 0.6 nM | semanticscholar.org |

Molecular docking simulations have provided insights into how caryophyllene interacts with the CB2 receptor at a molecular level. These simulations have identified a putative binding site for (E)-β-caryophyllene within the hydrophobic cavity of the CB2 receptor. nih.govwikipedia.org This binding site is located adjacent to helices III, V, VI, and VII, near the extracellular side of the transmembrane bundles. realmofcaring.orgnih.govwikipedia.org The binding mode of (E)-β-caryophyllene appears to be facilitated by pi-pi stacking interactions with specific amino acid residues, notably F117 and W258. nih.govwikipedia.orgwikipedia.org Additionally, close interactions with other hydrophobic residues such as I198, V113, and M265 have been observed in molecular models. nih.govwikipedia.org These docking studies suggest that caryophyllene binds to similar sites within the CB2 receptor as other known agonists like CP55,940. nih.govcenmed.com

CB2 Receptor-Independent Mechanisms

While the agonism of the CB2 receptor is a primary mechanism of action for caryophyllene, some preclinical studies suggest that it may also exert effects through mechanisms independent of CB2 activation. nih.govwikipedia.orgnih.govwikipedia.org This indicates a potential for polypharmacological activity. nih.govwikipedia.org

One identified CB2-independent mechanism involves the interaction of caryophyllene with Tropomyosin receptor kinase A (TrkA). Preclinical studies using PC12 cells, a model system for primary neurons that express TrkA but not CB2 receptors, have shown that caryophyllene can activate TrkA. ctdbase.orgfishersci.camitoproteome.orgresearchgate.net This activation was found to induce neuritogenesis, the formation of new neurons, in these cells. ctdbase.orgfishersci.camitoproteome.org Notably, this effect was independent of nerve growth factor (NGF), a canonical TrkA ligand, and was blocked by a TrkA inhibitor, confirming the direct involvement of TrkA. ctdbase.org Similar neuritogenic effects were observed in SH-SY5Y neuroblastoma cells, another neuronal model expressing TrkA. ctdbase.orgmitoproteome.org

Immunomodulatory and Anti-Inflammatory Signaling Pathways

Caryophyllene has demonstrated significant immunomodulatory and anti-inflammatory properties in various preclinical models. nih.govnih.govnih.govciteab.comrealmofcaring.orgresearchgate.netnih.govwikipedia.org These effects are often mediated through its interaction with the CB2 receptor, which is highly expressed on immune cells. nih.govnih.govuni.lunih.govwikipedia.orgtocris.com

Studies have shown that caryophyllene can modulate the release of inflammatory mediators. For instance, it has been reported to downregulate pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). realmofcaring.org It also affects other inflammatory markers like prostaglandin (B15479496) E2 (PGE2).

Caryophyllene's anti-inflammatory effects involve the modulation of key signaling pathways. It has been shown to alter the TLR4/NFkB pathway, a central regulator of inflammatory responses. Furthermore, in LPS-stimulated human monocytes, (E)-β-caryophyllene inhibited the phosphorylation of mitogen-activated protein kinases Erk1/2 and JNK1/2, pathways involved in the inflammatory cascade. nih.govwikipedia.orgwikipedia.org This inhibition of inflammatory signaling contributes to its observed anti-inflammatory effects in vivo, such as the reduction of carrageenan-induced inflammation in mice, an effect that was absent in mice lacking CB2 receptors. nih.govwikipedia.orgwikipedia.org

Beyond CB2, caryophyllene has also been shown to interact with peroxisome proliferator-activated receptors (PPARs), including PPAR-α and PPAR-γ, which are nuclear receptors involved in regulating inflammation and metabolic processes. nih.govnih.govrealmofcaring.orgnih.gov Modulation of these receptors may contribute to its broader anti-inflammatory and tissue-protective effects. nih.govrealmofcaring.org Other pathways potentially modulated by caryophyllene in the context of inflammation and cellular processes include MAPK, PI3K/AKT/mTOR/S6K1, and STAT3 pathways. mitoproteome.org

Here is a table summarizing some of the immunomodulatory and anti-inflammatory effects and mechanisms:

| Effect/Mechanism | Involved Pathway/Mediator | Receptor Involvement (if known) | Reference |

| Downregulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | TLR4/NFkB pathway, MAPK pathways | CB2, PPARs | realmofcaring.org |

| Inhibition of LPS-induced cytokine expression | Multiple signaling pathways | CB2 | nih.govwikipedia.orgwikipedia.org |

| Attenuation of LPS-stimulated Erk1/2 and JNK1/2 phosphorylation | MAPK pathways | CB2 | nih.govwikipedia.orgwikipedia.org |

| Reduction of PGE2 levels | Modulation of inflammatory mediators | Not explicitly stated in sources | |

| Increase in anti-inflammatory mediators (e.g., IL-10) | Multiple signaling pathways | CB2 | |

| Modulation of PPARs | Nuclear receptor activation | PPAR-α, PPAR-γ (potentially CB2-mediated for PPAR-γ) | nih.govnih.govrealmofcaring.orgnih.gov |

Inhibition of Pro-Inflammatory Mediators (e.g., iNOS, IL-1β, IL-6, TNF-α, NF-κB, COX-1, COX-2)

β-Caryophyllene has demonstrated the ability to inhibit key pro-inflammatory mediators, playing a crucial role in its anti-inflammatory effects. Studies have shown that it can decrease the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes involved in the production of inflammatory molecules like nitric oxide (NO) and prostaglandins (B1171923) (PGE2). mdpi.commdpi.comresearchgate.net Furthermore, β-caryophyllene has been found to reduce the gene expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). mdpi.commdpi.comnih.govresearchgate.net

A significant mechanism underlying these effects is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. β-Caryophyllene has been shown to reduce NF-κB activity, often by inhibiting the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.commdpi.com This prevents NF-κB from translocating to the nucleus and initiating the transcription of pro-inflammatory genes. mdpi.com Studies in various models, including LPS-stimulated macrophages and microglial cells, have confirmed the inhibitory effects of β-caryophyllene on these inflammatory markers and pathways. mdpi.commdpi.comresearchgate.net

| Inflammatory Mediator/Pathway | Effect of β-Caryophyllene (Preclinical) | References |

| iNOS | Inhibition of expression and activity | mdpi.commdpi.comresearchgate.net |

| COX-2 | Inhibition of expression and activity | mdpi.commdpi.comresearchgate.net |

| TNF-α | Decreased expression and release | mdpi.comnih.govresearchgate.net |

| IL-1β | Decreased expression and release | mdpi.comnih.govresearchgate.net |

| IL-6 | Decreased expression and release | mdpi.comnih.govresearchgate.net |

| NF-κB | Inhibition of activity | mdpi.commdpi.comresearchgate.net |

| COX-1 | Inhibition | mdpi.comresearchgate.net |

Regulation of Peroxisome Proliferator-Activated Receptors (PPARs)

β-Caryophyllene has been shown to interact with and activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha (PPAR-α) and PPAR-gamma (PPAR-γ). mdpi.comnih.govprojectcbd.orgmdpi.com These nuclear receptors play crucial roles in regulating metabolism, energy homeostasis, and inflammatory responses. nih.govmdpi.com

Activation of PPAR-γ by β-caryophyllene has been implicated in its anti-inflammatory and neuroprotective effects. mdpi.comresearchgate.net This activation can occur through various mechanisms, including the upregulation of PGC-1α, a coactivator that interacts with PPAR-γ and PPAR-α to drive the transcription of genes involved in fatty acid oxidation. nih.govmdpi.com Studies suggest that the CB2 receptor activation induced by β-caryophyllene can stimulate sphingomyelinase (SMase) activity, leading to the production of ceramides, which are known activators of PPAR-γ. mdpi.comresearchgate.net The activation of PPAR-γ can, in turn, control the inflammatory response by inhibiting NF-κB and activating antioxidant defenses like the Nrf2/HO-1 pathway. mdpi.comresearchgate.net

Research using PPAR-α and PPAR-γ agonists has mimicked some of the beneficial effects of β-caryophyllene in preclinical models, further supporting the role of these receptors in its mechanism of action. nih.gov

Modulation of Microglial Activation States (e.g., M1/M2 Balance)

Microglia, the resident immune cells of the central nervous system, play a critical role in neuroinflammation. They can adopt different activation states, primarily the pro-inflammatory M1 phenotype and the anti-inflammatory/resolving M2 phenotype. mdpi.commdpi.comnih.gov An imbalance favoring the M1 state is associated with neuroinflammation and tissue damage in various neurological disorders. mdpi.commdpi.com

Preclinical evidence suggests that β-caryophyllene can modulate microglial activation states, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. mdpi.comnih.govresearchgate.net This modulation is believed to contribute to its neuroprotective effects. mdpi.comresearchgate.netresearchgate.net Studies in microglial cells stimulated with pro-inflammatory agents like LPS or beta-amyloid have shown that β-caryophyllene counteracts the effects by enhancing cell proliferation and promoting the release of anti-inflammatory mediators such as IL-10, urea, and Arginase-1 (Arg-1), while reducing inflammatory markers like iNOS and TNF-α. mdpi.comresearchgate.net This effect is largely attributed to the activation of CB2 and PPAR-γ receptors, which are expressed in immune cells, including microglia. mdpi.comresearchgate.netresearchgate.net

Attenuation of Specific Inflammatory Responses in In Vitro and In Vivo Models

Beyond modulating general inflammatory mediators and microglial states, β-caryophyllene has demonstrated the ability to attenuate specific inflammatory responses in various preclinical disease models. In models of neuroinflammation, β-caryophyllene has shown protective effects by reducing the production of inflammatory cytokines and decreasing the activation of astrocytes and microglia. mdpi.com In models of inflammatory arthritis, β-caryophyllene effectively reduced inflammatory factors like IL-1β, TNF-α, and IL-6 and inhibited the activation of the NLRP3 inflammasome and NF-κB pathway. frontiersin.org

Studies in models of colitis have shown that β-caryophyllene can reduce the infiltration of macrophages and neutrophils, likely through the activation of CB2 and PPAR-gamma receptors. mdpi.com In a murine model of nephropathy, β-caryophyllene lowered macrophage and neutrophil infiltration and leukocyte levels, an effect linked to CB2 receptor modulation. mdpi.com Furthermore, β-caryophyllene has shown anti-inflammatory effects in models of diabetic cardiomyopathy by modulating TLR4/NF-κB/MAPK signaling pathways. acs.org

These findings highlight the broad applicability of β-caryophyllene's anti-inflammatory properties across different organ systems and disease contexts in preclinical settings.

Antioxidant Defense Mechanisms

β-Caryophyllene also exerts significant antioxidant effects, contributing to its protective activities in various conditions.

Potentiation of Cellular Antioxidant Systems

Preclinical studies indicate that β-caryophyllene can potentiate cellular antioxidant systems. It has been shown to stimulate the endogenous antioxidant system, leading to increased levels of glutathione (B108866) (GSH), a key intracellular antioxidant. mdpi.comresearchgate.netacs.org β-Caryophyllene can also enhance the expression and enzymatic activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.comacs.orgnih.govphcog.com

A crucial pathway involved in β-caryophyllene's antioxidant effects is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. mdpi.comnih.govresearchgate.netacs.org Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes. mdpi.com Activation of CB2 receptors by β-caryophyllene has been linked to the stimulation of the Nrf2 pathway, leading to enhanced antioxidant activity. mdpi.comnih.govacs.org This potentiation of cellular antioxidant defenses helps to counteract oxidative stress and protect cells from damage. mdpi.comresearchgate.netacs.org

Differential Regulation of Reactive Oxygen Species (ROS) in Specific Cell Types

β-Caryophyllene exhibits a differential effect on reactive oxygen species (ROS) depending on the cell type, particularly in the context of normal versus cancer cells. In normal cells and tissues, β-caryophyllene generally reduces ROS levels, contributing to its antioxidant and protective effects. mdpi.comresearchgate.netnih.govphcog.comsemanticscholar.org For instance, studies in microglial cells and diabetic rats have shown that β-caryophyllene treatment leads to decreased ROS levels. mdpi.comresearchgate.netphcog.com

However, in some cancer cell lines, β-caryophyllene has been reported to increase ROS production, which can contribute to inducing oxidative stress and promoting apoptosis in these cells. mdpi.commdpi.comresearchgate.net This differential regulation of ROS highlights a potential mechanism for selective toxicity towards cancer cells while protecting normal cells. The lipophilic nature of β-caryophyllene and its interaction with cellular membranes and specific signaling pathways are thought to be involved in these differential effects on ROS production. mdpi.com

Antineoplastic Mechanisms in Cancer Cell Lines and Xenograft Models

Preclinical studies have demonstrated that caryophyllene and its derivative, caryophyllene oxide (CPO), exhibit antineoplastic properties by influencing key processes in cancer development and progression. These effects include the induction of apoptosis and cell cycle arrest, inhibition of proliferation and tumor growth, modulation of angiogenesis, invasion, and metastasis, and mechanisms of chemosensitization in drug-resistant models. The actions of caryophyllene are often mediated through engagement with various intracellular signaling cascades.

Induction of Apoptosis and Cell Cycle Arrest

Caryophyllene has been shown to induce apoptosis, a programmed cell death process, in various cancer cell lines. This induction can occur through several mechanisms, including the upregulation of reactive oxygen species (ROS), induction of mitochondrial dysfunction, activation of caspases (such as caspase-3, -7, -8, and -9), and modulation of Bcl-2 family proteins (e.g., upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2 and Bcl-xL). mdpi.comdovepress.combenthamscience.commedicinacomplementar.com.brnih.govphcog.com For instance, studies in human lung cancer cells (A549 and NCI-H1299) showed that beta-caryophyllene (B1668595) significantly increased the levels of cleaved caspase-3 and Bax. dovepress.com In ovarian cancer cells, beta-caryophyllene induced apoptosis mediated by caspase-3 activation and PARP cleavage. benthamscience.com Beta-caryophyllene oxide has also been reported to induce apoptosis accompanied by positive Annexin V binding and TUNEL staining, loss of mitochondrial membrane potential, release of cytochrome c, activation of caspase-3, and cleavage of PARP in prostate and breast cancer cells. medicinacomplementar.com.br

In addition to inducing apoptosis, caryophyllene can also induce cell cycle arrest, halting the progression of cancer cells through their division cycle. This has been observed in various cancer cell types, including lung and ovarian cancer cells. mdpi.comdovepress.combenthamscience.comekb.eg For example, beta-caryophyllene induced G1 phase arrest in human lung cancer cells by dysregulating cyclins and other related molecules. mdpi.comresearchgate.net In ovarian cancer cells (OAW 42), beta-caryophyllene induced S phase arrest. benthamscience.com Caryophyllene oxide has been shown to cause cell cycle arrest significantly at the G2/M phase in MCF-7 breast cancer cells, although another study indicated G0/G1 phase arrest in the same cell line. ekb.eg

Here is a table summarizing some findings on apoptosis and cell cycle arrest induced by caryophyllene:

| Cancer Cell Line | Caryophyllene Compound | Observed Effect (Apoptosis) | Observed Effect (Cell Cycle Arrest) | Reference |

| Lung cancer (A549, NCI-H1299) | Beta-caryophyllene | Increased cleaved caspase-3 and Bax. dovepress.com | G1 phase arrest. mdpi.comresearchgate.net | mdpi.comdovepress.comresearchgate.net |

| Ovarian cancer (OAW 42) | Beta-caryophyllene | Caspase-3 activation and PARP cleavage. benthamscience.com | S phase arrest. benthamscience.com | benthamscience.com |

| Breast cancer (MCF-7) | Caryophyllene oxide | Elevated early and late apoptosis and necrosis; DNA fragmentation. ekb.eg | G2/M or G0/G1 phase arrest. ekb.eg | ekb.eg |

| MOLT-4 leukemia cells | Beta-caryophyllene | Increased Bax, decreased Bcl-2; enhanced caspase-3, -8, and -9 activity. phcog.com | Not specified in snippet. | phcog.com |

| Prostate/Breast cancer | Beta-caryophyllene oxide | Annexin V binding, TUNEL staining, loss of mitochondrial membrane potential, cytochrome c release, caspase-3 activation, PARP cleavage. medicinacomplementar.com.br | Not specified in snippet. | medicinacomplementar.com.br |

Inhibition of Proliferation and Tumor Growth

Caryophyllene and its oxide have demonstrated the ability to inhibit the proliferation of various cancer cell lines and suppress tumor growth in xenograft models. mdpi.comdovepress.combanglajol.inforesearchgate.netijpsonline.com Beta-caryophyllene has been reported to directly inhibit cancer cell proliferation in numerous cancer types, including lung, colorectal, ovarian, bladder, liver, pancreatic, and breast cancers. mdpi.comresearchgate.net For instance, beta-caryophyllene showed significant inhibitory effects on the growth of non-small cell lung cancer cell lines (A549, NCI-H1299, HCC827, and PC9) in a dose- and time-dependent manner. dovepress.com Beta-caryophyllene oxide has also shown cytotoxic effects on various cancer cell lines such as HeLa, HepG2, AGS, SNU-1, SNU-16, and A549. ekb.eg

In xenograft models, the combination of beta-caryophyllene and other agents has shown significant suppression of tumor growth. ijpsonline.com For example, a combination of beta-caryophyllene and dexmedetomidine (B676) significantly suppressed ovarian tumor growth in mice models compared to individual treatments. ijpsonline.com Beta-caryophyllene oxide has also been shown to reduce tumor growth in a mouse xenograft model of liver cancer when co-administered with sorafenib (B1663141). mdpi.comnih.gov

Modulation of Angiogenesis, Invasion, and Metastasis

Angiogenesis (the formation of new blood vessels), invasion (the spread of cancer cells into surrounding tissues), and metastasis (the spread of cancer cells to distant sites) are critical processes in cancer progression. Preclinical studies suggest that caryophyllene can modulate these processes. mdpi.comnih.govmdpi.com

Beta-caryophyllene has been reported to efficiently inhibit angiogenesis and the ability of cancer cells to invade and metastasize. mdpi.comresearchgate.net Mechanisms involved include the inhibition of endothelial cell migration and tube formation, suppression of vascular endothelial growth factor (VEGF) secretion, and inhibition of VEGF receptor 2 (VEGFR2) phosphorylation. researchgate.netresearchgate.netmdpi.com For example, conditioned media from beta-caryophyllene-treated hypoxic lung cancer cells inhibited human umbilical vein endothelial cell (HUVEC) tube formation and decreased VEGF levels. mdpi.com

Caryophyllene oxide has also been shown to inhibit metastasis by downregulating matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix, facilitating invasion. nih.gov Studies have shown that caryophyllene oxide reduced the expression levels of MMP-2 and MMP-9 and decreased cell invasion in human fibrosarcoma cells. nih.gov Beta-caryophyllene oxide also reduced tumor growth and inhibited metastasis through the suppression of signaling cascades like STAT3, PI3K/AKT/mTOR/S6K1, and ROS-mediated MAPKs activation. mdpi.comresearchgate.net

Here is a table summarizing some findings on the modulation of angiogenesis, invasion, and metastasis:

| Cancer Type/Cell Line | Caryophyllene Compound | Observed Effect | Reference |

| General Cancer | Beta-caryophyllene | Inhibits angiogenesis, invasion, and metastasis. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Lung cancer (hypoxic A549) | Beta-caryophyllene | Inhibits HUVEC tube formation, decreases VEGF secretion. mdpi.com | mdpi.com |

| Human fibrosarcoma (HT1080) | Caryophyllene oxide | Inhibits metastasis by downregulating MMP-2, MMP-9, p-p38, and p-ERK; reduces cell invasion. nih.gov | nih.gov |

| Melanoma cells | Beta-caryophyllene | Potent inhibition of lymph node metastasis and solid tumor growth. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Various cancer types | Beta-caryophyllene oxide | Reduced tumor growth and inhibited metastasis through suppression of STAT3, PI3K/AKT/mTOR/S6K1, and ROS-mediated MAPKs. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Mechanisms of Chemosensitization in Drug-Resistant Models

Chemoresistance is a major challenge in cancer therapy. Preclinical studies suggest that caryophyllene can enhance the sensitivity of cancer cells to conventional chemotherapeutic drugs, acting as a chemosensitizer. mdpi.comresearchgate.netbanglajol.infomdpi.comnih.gov

Beta-caryophyllene has been highlighted in several preclinical studies to enhance chemo-sensitization in chemo-resistant tumors. mdpi.comresearchgate.netnih.gov This can occur through various mechanisms, including the modulation of ATP-binding cassette (ABC) transporters, which are often overexpressed in resistant cells and pump drugs out of the cell. mdpi.comnih.goviiarjournals.org By competitively binding to these transporters, beta-caryophyllene can reduce drug expulsion, increasing intracellular drug accumulation and restoring sensitivity to chemotherapy. nih.gov For instance, in paclitaxel-resistant ovarian cancer models, beta-caryophyllene suppressed P-gp activity, significantly enhancing tumor sensitivity. nih.gov Beta-caryophyllene oxide has also been shown to enhance chemosensitization in hepatocellular carcinoma by inhibiting ABCB1, MRP1, and MRP2. nih.govnih.gov

Caryophyllane sesquiterpenes have been shown to potentiate the efficacy of drugs like sorafenib in liver, biliary, and pancreatic cancer cell models, with synergistic effects associated with the modulation of MDR1 (Pgp) and MRP transporters. mdpi.com

Here is a table illustrating chemosensitization effects:

| Cancer Type/Cell Line | Caryophyllene Compound | Chemotherapeutic Drug | Observed Chemosensitization Mechanism | Reference |

| Chemo-resistant tumors | Beta-caryophyllene | Various | Enhances chemo-sensitization. mdpi.comresearchgate.netnih.gov | mdpi.comresearchgate.netnih.gov |

| Paclitaxel-resistant ovarian cancer | Beta-caryophyllene | Paclitaxel | Suppressed P-gp activity, increased tumor sensitivity. nih.gov | nih.gov |

| Hepatocellular carcinoma | Beta-caryophyllene oxide | Sorafenib | Inhibits ABCB1, MRP1, and MRP2, favors intracellular accumulation of sorafenib. nih.govnih.gov | nih.govnih.gov |

| Liver, biliary, pancreatic cancer | Caryophyllane sesquiterpenes | Sorafenib | Synergistic effects associated with modulation of MDR1 (Pgp) and MRP transporters; affects STAT3. mdpi.com | mdpi.com |

| Human cancer cell lines (Caco-2, CCRF/CEM, CEM/ADR5000) | Beta-caryophyllene, Beta-caryophyllene oxide | Doxorubicin (B1662922) | Enhance doxorubicin cytotoxicity, likely due to inhibition of efflux pumps. iiarjournals.org | iiarjournals.org |

Engagement with Intracellular Signaling Cascades (e.g., MAPK, JAK1/STAT3, Akt/PKB, TLR4/Nf-kB)

Caryophyllene exerts its antineoplastic effects by engaging with and modulating various intracellular signaling pathways crucial for cancer cell survival, proliferation, and progression. These include the MAPK, JAK/STAT, PI3K/Akt/mTOR, and TLR4/NF-κB pathways. benthamscience.comnih.govphcog.combanglajol.infonih.govmdpi.comresearchgate.netresearchgate.netscienceopen.comresearchgate.netnih.govspandidos-publications.commdpi.com

MAPK (Mitogen-Activated Protein Kinase) Pathway: Beta-caryophyllene oxide can induce ROS-mediated MAPK activation (ERK, JNK, and p38) in tumor cells, which is associated with the induction of apoptosis. medicinacomplementar.com.brscienceopen.com Beta-caryophyllene also targets the MAPK signaling pathway in hepatocellular carcinoma cells. researchgate.netfrontiersin.org Caryophyllene oxide has been shown to inhibit metastasis by downregulating p-p38 and p-ERK in human fibrosarcoma cells. nih.gov

JAK1/STAT3 (Janus Kinase 1/Signal Transducer and Activator of Transcription 3) Pathway: Beta-caryophyllene and its oxide have been reported to affect STAT3 signaling. mdpi.comresearchgate.netnih.govresearchgate.netscienceopen.comresearchgate.netnih.govmdpi.com Aberrant activation of STAT3 is found in many cancers and is involved in cell cycle progression, apoptosis, angiogenesis, and immune evasion. mdpi.com Beta-caryophyllene can suppress STAT3 activation, potentially through interference with upstream kinase JAK2, leading to the downregulation of STAT3 target genes like Bcl-2 and cyclin D1. nih.govmdpi.com Beta-caryophyllene oxide has been shown to reduce both constitutive and IL-6-induced phospho(Tyr705)STAT3 and lower the levels of JAK1-2 in multiple myeloma, breast, and prostate cancer cell lines. scienceopen.commdpi.com In osteosarcoma cells, beta-caryophyllene treatment prompted the stimulation of the JAK1/STAT3 signaling pathway along with the induction of proinflammatory genes, suggesting a role in promoting apoptosis and inflammation via this pathway. nih.gov

Akt/PKB (Protein Kinase B) and PI3K/Akt/mTOR Pathways: The PI3K/Akt/mTOR/S6K1 pathway plays a vital role in cell survival, proliferation, angiogenesis, and metastasis. medicinacomplementar.com.brscienceopen.com Beta-caryophyllene oxide inhibits the constitutive activation of this pathway in prostate and breast cancer cells. medicinacomplementar.com.brbanglajol.infoscienceopen.com Suppression of this pathway can lead to the downregulation of cell survival genes and facilitate apoptosis. banglajol.info Beta-caryophyllene also inhibits cell proliferation in multiple myeloma cells through modulating pathways like AKT and cyclin D1/CDK. mdpi.com

TLR4/Nf-kB (Toll-like Receptor 4/Nuclear factor-kappa B) Pathway: NF-κB is a central regulator of inflammation and is often activated in cancer. mdpi.comresearchgate.net Beta-caryophyllene has been reported to inhibit the central regulators of inflammation, NF-κB and MAPK pathways, leading to a decrease in pro-inflammatory cytokine production. mdpi.comresearchgate.net Beta-caryophyllene can downregulate NF-κB expression, diminishing inflammatory and apoptotic responses. phcog.comresearchgate.net Beta-caryophyllene oxide has also been shown to block TNFα-NF-κB axis activation in various cancer cell types to enhance apoptosis and suppress invasion. mdpi.comresearchgate.net Beta-caryophyllene can modulate TLR4/NF-κB signaling. mdpi.comresearchgate.netmdpi.com

Here is a table summarizing the engagement with signaling pathways:

| Pathway | Caryophyllene Compound | Observed Effect and Outcome | Reference |

| MAPK | Beta-caryophyllene oxide | ROS-mediated activation (ERK, JNK, p38), associated with apoptosis; downregulates p-p38 and p-ERK (metastasis inhibition). medicinacomplementar.com.brnih.govscienceopen.com | medicinacomplementar.com.brnih.govscienceopen.com |

| Beta-caryophyllene | Targets MAPK pathway in HCC. researchgate.netfrontiersin.org | researchgate.netfrontiersin.org | |

| JAK1/STAT3 | Beta-caryophyllene | Suppresses STAT3 activation; downregulates STAT3 target genes (Bcl-2, cyclin D1); stimulates JAK1/STAT3 in osteosarcoma (apoptosis/inflammation). nih.govnih.govmdpi.com | nih.govnih.govmdpi.com |

| Beta-caryophyllene oxide | Reduces phospho(Tyr705)STAT3, JAK1-2 levels; blocks IL-6-induced STAT-3 activation. scienceopen.commdpi.com | scienceopen.commdpi.com | |

| Akt/PI3K/mTOR/S6K1 | Beta-caryophyllene oxide | Inhibits constitutive activation; downregulates cell survival genes; facilitates apoptosis. medicinacomplementar.com.brbanglajol.infoscienceopen.com | medicinacomplementar.com.brbanglajol.infoscienceopen.com |

| Beta-caryophyllene | Modulates AKT pathway in multiple myeloma (proliferation inhibition). mdpi.com | mdpi.com | |

| TLR4/Nf-kB | Beta-caryophyllene | Inhibits NF-κB and MAPK pathways; decreases pro-inflammatory cytokines; downregulates NF-κB expression. mdpi.comphcog.comresearchgate.netmdpi.com | mdpi.comphcog.comresearchgate.netmdpi.com |

| Beta-caryophyllene oxide | Blocks TNFα-NF-κB axis activation (enhances apoptosis, suppresses invasion). mdpi.comresearchgate.net | mdpi.comresearchgate.net |

In Silico Studies on Enzyme Interactions (e.g., 15-Lipoxygenase)

In silico studies, which use computational methods to simulate molecular interactions, have provided insights into potential enzyme targets of caryophyllene. One enzyme that has been explored in this context is 15-lipoxygenase (15-LOX). nih.govmdpi.comresearchgate.net

In silico docking studies have suggested that beta-caryophyllene and beta-caryophyllene oxide can bind to 15-lipoxygenase. nih.govmdpi.comresearchgate.net 15-LOX is an enzyme involved in the metabolism of arachidonic acid and has been implicated in promoting cancer cell proliferation and metastasis. nih.gov The ability of caryophyllane sesquiterpenes to bind to 15-LOX suggests a potential mechanism by which they could modulate its activity and thereby influence cancer progression. nih.govresearchgate.net For example, an in silico approach was employed to understand the upstream target involved in the induction of apoptosis by beta-caryophyllene and caryophyllene oxide fractions, reporting them as potent anti-inflammatory agents and modulators of 15-lipoxygenase. researchgate.net

Neurobiological and Neuroprotective Actions

BCP has demonstrated promising neurobiological and neuroprotective effects in various preclinical models of neurological disorders. These effects are often linked to its anti-inflammatory and antioxidant properties, as well as its influence on cellular processes within the nervous system. nih.govresearchgate.netresearchgate.net

Preclinical investigations have explored the potential of BCP in ameliorating the pathology associated with neurodegenerative conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), and Multiple Sclerosis (MS). nih.govmdpi.commdpi.commdpi.com

In models of AD, BCP has been shown to counteract the toxic effects of Aβ1-42 soluble oligomers in microglial cells by reducing lactate (B86563) dehydrogenase (LDH) release and inflammation, mediated through the impairment of TLR4/Nf-kB signaling. mdpi.com Oral administration of BCP in APP/PS1 mice, a model for AD, prevented cognitive impairment, which was associated with a reduction in β-amyloid burden in both the hippocampus and cerebral cortex. frontiersin.org

Studies in PD models, utilizing SH-SY5Y cells, indicate that BCP treatment can inhibit the production of reactive oxygen species (ROS), restore mitochondrial function, and increase levels of the antioxidant glutathione. mdpi.com Furthermore, BCP prevented apoptosis in these cells by inhibiting the expression of pro-apoptotic proteins Bax and caspase-3 while increasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com

In a murine model of MS, experimental autoimmune encephalomyelitis (EAE), BCP treatment significantly improved both clinical symptoms and pathological markers. mdpi.com This was accompanied by an inhibition of microglial cells, CD4+ and CD8+ T lymphocytes, and a decrease in the expression of pro-inflammatory cytokines. mdpi.com BCP also reduced axonal demyelination and modulated the balance between Th1 and Treg immune cells, effects linked to the activation of the CB2 receptor. mdpi.com Additionally, BCP has demonstrated neuroprotective effects against cerebral ischemic injury by regulating necroptotic neuronal death and inflammation. dovepress.com

These neuroprotective effects are frequently associated with BCP's interaction with the CB2 receptor and its ability to modulate inflammatory pathways. nih.govmdpi.commdpi.comresearchgate.netmdpi.com However, some studies suggest that BCP's effects might not solely rely on CB2R activation and could involve other mechanisms, such as the stimulation of the Tropomyosin receptor kinase A (TrkA). researchgate.net

Research suggests that BCP may play a role in promoting neurogenesis, the process of generating new neurons. researchgate.netnih.gov Activation of the CB2 receptor has been linked to the induction of neurogenesis and the promotion of neuronal proliferation. nih.gov Interestingly, BCP has been shown to induce neurogenesis in neuroblastoma cell lines (SH-SY5Y and PC12) through a mechanism that appears to be independent of CB2-R, Nrf2, and NGF, instead involving the stimulation of the TrkA receptor. researchgate.net

Modulating neuroinflammation is a key aspect of BCP's neuroprotective profile. nih.govmdpi.commdpi.comresearchgate.netmdpi.com BCP positively influences the imbalance between M1 (pro-inflammatory) and M2 (anti-inflammatory) microglia, a phenomenon often triggered by agents like LPS and β-amyloid, suggesting its potential to alleviate neuroinflammation in conditions like AD and MS. mdpi.com

In microglial cells, BCP counteracts the effects of LPS by enhancing cell proliferation through the activation of CB2 and PPARγ receptors. mdpi.com BCP effectively blocks the activation of microglia into the pro-inflammatory M1 phenotype. mdpi.com This action is primarily attributed to the modulation of CB2 receptors and various signaling pathways, including TLRs, PPAR-γ, and Nf-kB. mdpi.com BCP inhibits the activity of crucial inflammatory mediators such as IL-1β, IL-6, inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and cyclooxygenase-2 (COX-2). nih.govmdpi.com In the EAE mouse model, BCP treatment led to a decrease in microglia activation and reduced levels of pro-inflammatory factors like TNFα, PGE2, iNOS, and NO/urea, while simultaneously increasing the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). mdpi.com Preclinical evidence indicates that BCP can protect the nervous system from the damaging effects of oxidative stress and inflammation. researchgate.netresearchgate.net

Effects on Other Organ Systems and Physiological Processes (Preclinical)

Beyond its neurobiological effects, preclinical studies have investigated the impact of BCP on other physiological processes, including bone remodeling and wound healing.

BCP has demonstrated potential in promoting bone healing and increasing bone density in preclinical settings. dovepress.comresearchgate.nettandfonline.com It achieves this by enhancing the activity of osteoblasts, the cells responsible for bone formation, and inhibiting osteoclastogenesis, the development of osteoclasts which resorb bone tissue. dovepress.comresearchgate.nettandfonline.com BCP promotes the differentiation and mineralization of osteoblasts while suppressing the formation and activity of osteoclasts, potentially through the modulation of the Wnt/β-catenin pathway. dovepress.com

Studies using mouse bone marrow cell cultures have shown that BCP stimulates osteoblastic mineralization and suppresses both osteoclastogenesis and adipogenesis. nih.govresearchgate.net Specifically, BCP suppressed TNF-α-enhanced osteoclastogenesis in these in vitro cultures, an effect mediated through the activation of NF-κB signaling in preosteoclasts. nih.gov The activation of CB2 receptors is associated with promoting bone formation and inhibiting bone resorption, thereby enhancing bone mineral density. researchgate.net

Preclinical Data on BCP's Effects on Bone Cells in vitro:

| Effect | Cell Type | Observation | Reference |

| Stimulated Mineralization | Mouse Bone Marrow Cells | Increased osteoblastic mineralization | nih.govresearchgate.net |

| Suppressed Differentiation | Mouse Bone Marrow Cells | Reduced adipogenesis | nih.gov |

| Suppressed Formation | Mouse Bone Marrow Cells | Inhibited osteoclastogenesis | nih.govresearchgate.net |

| Suppressed Activity | Mouse Bone Marrow Cells | Suppressed TNF-α-enhanced osteoclastogenesis | nih.gov |

BCP has been shown to enhance wound healing in preclinical models of cutaneous wounds in mice, leading to improved re-epithelialization. nih.govprolekare.czresearchgate.net Analysis of the treated tissue revealed increased cell proliferation and enhanced cell migration, suggesting these processes contribute to the observed improvement in re-epithelialization. nih.govprolekare.czresearchgate.net BCP promotes wound healing through multiple mechanisms, including the promotion of cell migration, angiogenesis (formation of new blood vessels), and collagen deposition. dovepress.comresearchgate.net Treated tissues also exhibited up-regulated gene expression for hair follicle bulge stem cells. nih.govprolekare.czresearchgate.net Furthermore, Transient Receptor Potential channel genes were found to be up-regulated in injured skin exposed to BCP. nih.govprolekare.czresearchgate.net One study noted sex differences in the impact on wound healing, with enhanced re-epithelialization observed only in the injured skin of female mice. nih.govresearchgate.net While the initial hypothesis suggested a mechanism primarily involving CB2 receptor activation, studies on cell migration indicate that the effect of BCP on re-epithelialization may be more complex and involve multiple pathways. nih.gov

Preclinical Data on BCP's Effects on Wound Healing:

Hepatic and Metabolic Regulation (e.g., Steatohepatitis, Dyslipidemia)

Preclinical studies indicate that β-caryophyllene (BCP) demonstrates potential in regulating hepatic and metabolic functions, particularly in the context of steatohepatitis and dyslipidemia. Research in mouse models of non-alcoholic steatohepatitis (NASH), induced by an essential amino acid-deficient diet, showed that BCP treatment reduced inflammation and fibrosis in the liver. A decrease in alanine-transaminase (ALT) and cytokine expression was observed, suggesting reduced liver damage. mdpi.com In a mouse model of chronic and binge ethanol (B145695) feeding, BCP exhibited hepatoprotective effects against lipid accumulation and inflammation. rsc.org This was achieved by targeting lipid metabolic balance and modulating immune cells like macrophages and neutrophils. rsc.org BCP treatment in this model exerted anti-steatotic and anti-inflammatory effects, rescuing the liver from lipid metabolism dysregulation and reducing inflammatory cell infiltration. rsc.org

Further investigations into the mechanisms revealed that BCP can influence key metabolic pathways. In a high-fat diet (HFD)-induced obesity mouse model, BCP supplementation ameliorated histological hepatic steatosis features and significantly reduced liver triglycerides and cholesterol levels. researchgate.net Serum levels of aspartate aminotransferase (AST) and ALT were also decreased. researchgate.net Immunoblotting data indicated that BCP supplementation led to hepatic AMP-activated protein kinase (AMPK) activation in HFD-fed mice. researchgate.net BCP has been shown to suppress palmitate-induced lipid accumulation in human HepG2 hepatocytes via activation of AMPK signaling. researchgate.netresearchgate.net

BCP's effects on dyslipidemia have also been explored in preclinical settings. A study in mice demonstrated that BCP treatment prevented the increase in adiposity index, glycemia, and insulinemia induced by a high-fat diet. mdpi.com It also helped improve dyslipidemia and reduced atherogenic risk indexes, although it did not modify body weight. mdpi.com The amelioration of diet-induced dyslipidemia and vascular inflammation in rats by BCP involved the activation of cannabinoid type-2 receptors (CB2R) and peroxisome proliferator-activated receptors-γ (PPAR-γ). researchgate.net Part of BCP's hypolipidemic effects, such as lowering total cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL), involved both CB2R and PPAR-γ receptors. researchgate.net BCP has shown agonist action on PPAR-α and PPAR-γ receptors, which are targets for dyslipidemia and insulin (B600854) resistance treatments. mdpi.com Activation of PPAR-α and PPAR-γ by BCP is suggested to play a role in reducing blood levels of total cholesterol, LDL, and VLDL, inhibiting vascular inflammation, and rebalancing nitric oxide concentration. mdpi.com It would also appear that BCP, as a PPAR-α agonist, reduces fat mass and triglycerides and increases high-density lipoprotein (HDL). mdpi.com This occurs through the binding of BCP to CB2-R, which activates PGC1-α, facilitating the interaction between PPAR-γ and transcriptional factors like PPAR-α, thereby increasing the expression of enzymes involved in fatty acid oxidation, particularly in the liver. mdpi.com

The following table summarizes some key findings regarding BCP's effects on hepatic and metabolic parameters in preclinical studies:

Modulation of Xenobiotic Metabolism through Cytochrome P450 Inhibition

Preclinical investigations have explored the potential of β-caryophyllene (BCP) and its related compounds to modulate xenobiotic metabolism, primarily through their effects on cytochrome P450 (CYP) enzymes. CYP enzymes play a major role in the biotransformation of most xenobiotics and endogenous substrates like steroids and fatty acids. researchgate.net

Studies using subcellular fractions of rat and human hepatic tissue have demonstrated a significant inhibition by BCP and its derivatives, β-caryophyllene oxide (BCPO) and α-humulene, against enzymes involved in metabolism and xenobiotic detoxification. mdpi.comnih.gov Specifically, these sesquiterpenes significantly inhibited cytochrome P450 3A (CYP3A) activities in both rat and human hepatic microsomes. nih.gov BCPO was found to be the strongest inhibitor among the tested compounds. nih.gov The inhibition of CYP3A activities by BCP, BCPO, and α-humulene might affect the pharmacokinetics of concurrently administered drugs. nih.gov

Further in vitro studies have investigated the inhibitory effects of BCP, BCPO, and α-humulene on the activities of main drug-metabolizing enzymes in rat and human liver microsomes. nih.gov All three compounds significantly inhibited CYP3A activities. nih.gov A non-competitive type of inhibition was observed for CYP3A by BCPO in both rats and humans. mdpi.com BCP and α-humulene were found to be less powerful inhibitors of CYP3A4 compared to BCPO. mdpi.com CYP3A4 is a particularly important enzyme in human drug metabolism, metabolizing a wide range of xenobiotics. mdpi.comcas.cz Inhibition of CYP3A4 by terpenes like BCP and α-humulene could potentially increase the exposure to drugs metabolized by this enzyme by slowing their breakdown in the liver and gut. researchgate.net

While BCP and its derivatives showed inhibitory effects on CYP3A, they did not significantly affect the activities of carbonyl-reducing enzymes (CBR1, AKRs, NQO1) or conjugation enzymes (UGTs, GSTs, SULTs, COMT) in rat and human hepatic microsomes. nih.gov

The following table summarizes the inhibitory effects of BCP and related compounds on CYP enzymes:

Ecological Significance and Inter Organismal Interactions of Caryophyllene

Role in Plant Defense Mechanisms

Caryophyllene (B1175711) is a key component of plant defense strategies, acting against both herbivores and pathogens. Its involvement spans direct deterrent effects and indirect mechanisms that enlist the help of natural enemies of plant attackers.

Defense Against Herbivory (Direct and Indirect)

Plants utilize beta-caryophyllene (B1668595) as a defense substance against herbivorous insects. This sesquiterpene can directly deter feeding by certain herbivores researchgate.net. Beyond direct toxicity or repellence, beta-caryophyllene is well-established as an important signal in indirect defense, where plants release volatile organic compounds (VOCs) in response to herbivore damage to attract the natural enemies of these herbivores researchgate.netmdpi.comfrontiersin.orgrothamsted.ac.uk.

Research has demonstrated the effectiveness of beta-caryophyllene in attracting various natural enemies. For instance, it attracts entomopathogenic nematodes, which are natural enemies of root-feeding insects. Studies on maize (Zea mays) have shown that the release of beta-caryophyllene from roots damaged by the western corn rootworm (Diabrotica virgifera virgifera) attracts the nematode Heterorhabditis megidis, leading to reduced root damage researchgate.netmdpi.comnih.govresearchgate.netresearchgate.net. This belowground signaling is a crucial defense mechanism.

Aboveground, beta-caryophyllene also serves as a cue for parasitic wasps that prey on foliar herbivores. Examples of parasitic wasps attracted by beta-caryophyllene include Cotesia marginiventris, Aphidius gifuensis, and Trichogramma chilonis researchgate.netmdpi.comnih.gov. In sugarcane (Saccharum spp.), (E)-caryophyllene released from plants infested with the sugarcane borer (Diatraea saccharalis) enhances the recruitment of the parasitoid Cotesia flavipes rothamsted.ac.uk. Naïve C. flavipes females spent significantly more time in the presence of VOCs from damaged plants, and their response was enhanced when (E)-caryophyllene was added to volatiles from healthy plants rothamsted.ac.uk. Experienced parasitoids showed sensitivity to even lower doses of the compound rothamsted.ac.uk.

While primarily known for attracting natural enemies, beta-caryophyllene can also influence the behavior of the herbivores themselves, sometimes acting as a repellent, thus contributing to direct defense researchgate.net. However, in some cases, it can also serve as a host location signal for certain pest insects, such as the rice white-backed planthopper (Sogatella furcifera) researchgate.net.

Resistance to Pathogens (e.g., Pseudomonas syringae)

Caryophyllene contributes to the defense of plants against various pathogens, including bacteria. Studies have shown its role in plant resistance to Pseudomonas syringae, a significant bacterial pathogen affecting a wide range of plant species oup.comeurekalert.org.

In Arabidopsis thaliana, (E)-β-caryophyllene has been identified as a defense compound against Pseudomonas syringae pv. tomato DC3000, particularly in floral tissues nih.govresearchgate.netscdi-montpellier.fr. Flowers lacking the ability to produce (E)-β-caryophyllene showed increased susceptibility to bacterial growth on their stigmas, resulting in lighter and misshapen seeds nih.govresearchgate.net. Conversely, plants engineered to emit (E)-β-caryophyllene from vegetative parts exhibited increased resistance to pathogen infection in leaves, with reduced cell damage and higher seed production nih.govresearchgate.net. In vitro experiments suggest that (E)-β-caryophyllene directly inhibits the growth of P. syringae nih.govresearchgate.net.

Further research in lavender (Lavandula angustifolia) has identified a transcription factor, LaMYC7, that positively regulates the biosynthesis of caryophyllene (and linalool) and enhances the plant's resistance to Pseudomonas syringae oup.comeurekalert.org. Overexpression of LaMYC7 in Nicotiana resulted in increased caryophyllene content and reduced susceptibility to the pathogen oup.comeurekalert.org. While linalool (B1675412) also showed antimicrobial activity against P. syringae, these findings highlight the contribution of caryophyllene to pathogen resistance oup.comeurekalert.org.

Interspecific Chemical Communication

Beyond its direct and indirect defensive roles, caryophyllene is involved in broader interspecific chemical communication, influencing interactions with pollinators, other insects, and even neighboring plants.

Plant-Pollinator Interactions

Beta-caryophyllene is a common volatile emitted from flowers of many plant species, including Arabidopsis thaliana, where it is a major volatile released from the stigma nih.govresearchgate.netresearchgate.net. Although its role in Arabidopsis flowers appears to be primarily defense against pathogens, its potential as a pollinator attractant cannot be entirely excluded, suggesting potential multi-functional roles for floral volatiles nih.govresearchgate.netscdi-montpellier.frresearchgate.net.

Plant-Insect Interactions (e.g., Attraction of Natural Enemies, Host Location by Pests)

Caryophyllene acts as an airborne signal that mediates various plant-insect interactions researchgate.net. As discussed in the context of indirect defense, it is a crucial volatile for attracting the natural enemies of herbivores, including parasitic wasps and nematodes researchgate.netmdpi.comfrontiersin.orgrothamsted.ac.uknih.govresearchgate.netresearchgate.netnih.gov. This attraction is a key mechanism by which plants can reduce herbivore pressure.

Herbivore-induced plant volatiles (HIPVs), such as beta-caryophyllene, are detected by the olfactory systems of natural enemies, allowing them to locate plants under attack researchgate.netmdpi.comfrontiersin.orgrothamsted.ac.uknih.gov. The behavioral responses of these beneficial insects are modulated by the presence and concentration of these volatile cues researchgate.netjpsonline.co.in.

However, the influence of caryophyllene on insects is not limited to attracting beneficial species. In some instances, beta-caryophyllene can also serve as a host location signal for pest insects, guiding them to suitable host plants researchgate.net. This highlights the dual nature of plant volatiles in mediating interactions within the insect community, where the same compound can have different effects on different insect species. For example, beta-caryophyllene has been shown to function as a host-locating signal for the rice white-backed planthopper (Sogatella furcifera) researchgate.net.

Allelopathic Effects on Neighboring Plants

Caryophyllene can also play a role in plant-plant interactions through allelopathy, a process where plants release biochemicals that influence the growth and development of neighboring plants researchgate.netmdpi.comfrontiersin.org. Beta-caryophyllene can be released into the environment through various means, including volatilization from leaves and leaching from plant litter mdpi.comfrontiersin.orgnih.gov.

Studies have indicated that beta-caryophyllene can exert inhibitory effects on the germination and growth of neighboring plant species researchgate.netmdpi.comfrontiersin.orgnih.gov. For example, beta-caryophyllene found in the needle litter of Pinus halepensis has been shown to have a deleterious impact on the germination and growth of herbaceous species mdpi.comnih.gov. Research has demonstrated that high concentrations of beta-caryophyllene can significantly reduce seed germination and root growth in target species like Lactuca sativa, while lower concentrations might even promote growth, illustrating a hormetic effect researchgate.netnih.gov.

The release of beta-caryophyllene by certain plant species, such as the invasive Mikania micrantha, has been linked to allelopathic effects on neighboring plants, potentially contributing to the invasive success of these species researchgate.netmdpi.com. Beta-caryophyllene can induce oxidative stress conditions in neighboring plants, further impacting their growth researchgate.net.

Intraspecific Plant Communication via Volatile Organic Compounds (VOCs)

Plants utilize VOCs, including caryophyllene, as airborne signals for communication, both with other species and among individuals of the same species (intraspecific communication). slu.seeurekalert.orgmdpi.com This communication can occur over short and long distances and is particularly relevant when plants are under stress, such as herbivory. eurekalert.orgmdpi.com Neighboring plants can detect these VOCs and initiate defense responses. eurekalert.org

Mechanisms of Volatile Absorption and Diffusion in Receiving Plants

Once emitted, VOCs like caryophyllene are absorbed by neighboring plants. A primary route of absorption is through the stomata, followed by diffusion across mesophyll cells. eurekalert.org While the precise molecular mechanisms of VOC perception are still being elucidated, uptake is thought to occur through stomata or diffusion through the leaf cuticle. rsc.org Active transport mechanisms involving ATP-binding cassette (ABC) transporters have been identified for the translocation of VOCs across membranes during emission, and similar transporters may be involved in uptake. researchgate.net The lipophilic nature of caryophyllene allows it to potentially accumulate in cell membranes and cross lipid bilayers. mdpi.com

Intracellular and Intercellular Signaling Cascades in Response to Caryophyllene

Upon perception, caryophyllene triggers intricate intracellular and intercellular signaling mechanisms within the receiving plant. eurekalert.org Research indicates that caryophyllene can induce defense responses via the jasmonic acid (JA) signaling pathway. nih.govresearchgate.netoup.com In Arabidopsis thaliana, the response to β-caryophyllene has been shown to be JA-dependent. 34.250.91researchgate.net However, studies in Nicotiana tabacum suggest the response can be partially independent of major pathways like JA and salicylic (B10762653) acid (SA). 34.250.91 Calcium fluxes have also been identified as playing a key role in signaling cascades initiated by VOCs. eurekalert.org

Caryophyllene has been shown to interact with specific proteins involved in transcriptional regulation. In tobacco cells, β-caryophyllene binds to the transcriptional co-repressor TOPLESS (TPL)-like protein. researchgate.netmdpi.comfrontiersin.orgnih.gov This binding can lead to the release of TPL, subsequently activating downstream signaling components like MYC2 in the JA pathway. frontiersin.org

Chromatin Remodeling and Gene Expression Regulation in VOC-Receiving Plants

Caryophyllene's interaction with TPL-like proteins highlights its influence on gene expression regulation. researchgate.netmdpi.comfrontiersin.orgnih.gov By binding to TPL, a transcriptional co-repressor, caryophyllene can modulate the expression of stress-responsive genes. researchgate.netmdpi.comfrontiersin.org This interaction can lead to the activation of gene transcription, preparing the plant for enhanced defense responses. eurekalert.org This process involves chromatin remodeling, where the structure controlling DNA accessibility is altered. eurekalert.orgfrontiersin.org

Studies have shown that caryophyllene can increase the expression levels of defense-related genes. researchgate.netfrontiersin.orgmdpi.com For instance, in tobacco BY-2 cells, caryophyllene increased the expression of the pathogenesis-related gene NtOsmotin. researchgate.netmdpi.com The regulation of gene expression by caryophyllene has been found to be crucial for plant responses to pathogens and herbivores. mdpi.com Transcription factors, such as MYC2, which are central regulators in the JA signaling pathway, play a significant role in this process. oup.commdpi.com MYC2 can regulate the expression of genes involved in terpenoid biosynthesis, including β-caryophyllene synthase. mdpi.comoup.com Chromatin remodeling, particularly histone acetylation, is important for the plastic and rapid regulation of stress-responsive genes in plants. frontiersin.org While the exact mechanisms are still being explored, volatile infochemicals like caryophyllene are suggested to be potential master regulators of histone acetylation. researchgate.net

Chemical Synthesis and Derivatization of Caryophyllene

Synthesis of Caryophyllene (B1175711) Oxides (e.g., β-Caryophyllene Oxide)

Caryophyllene oxide, particularly the (−)-β-caryophyllene oxide isomer, is a significant derivative of caryophyllene. It is formed by the epoxidation of the double bond in the nine-membered ring of caryophyllene. wikipedia.org This transformation can be achieved through various oxidation methods.

One common approach involves the use of peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). core.ac.uktrea.com For instance, the synthesis of caryophyllene oxide can utilize natural caryophyllene as a raw material and employ prepared peroxyacetic acid with sodium carbonate as a catalyst. google.com Studies have investigated the efficiency of different acids in the formation of caryophyllene oxide, with formic acid showing a high percentage of oxide formation (86.47%), followed by 3-chloroperbenzoic acid (81.47%), acetic anhydride (B1165640) (77.04%), and acetic acid (75.33%). core.ac.uk

Another method involves the oxidation of caryophyllene using oxygen, preferably atmospheric oxygen, at elevated temperatures ranging from 60 to 150°C, particularly between 90 and 110°C. trea.com This method can avoid the use of catalysts, enzymes, and solvents. trea.com The reaction mixture can then be purified by distillation and optionally crystallization to obtain caryophyllene oxides. trea.com

Microbial biotransformation using organisms like Wolfiporia extensa has also been shown to convert β-caryophyllene to caryophyllene oxide, among other derivatives. dergipark.org.tr

β-Caryophyllene oxide exists as white crystalline solids with a melting point of 62 °C. core.ac.uk Highly pure β-caryophyllene oxide, specifically the (1R,4R,6R,10S) isomer, with a purity exceeding 95%, is used in the fragrance industry. trea.com

Here is a summary of some methods for synthesizing caryophyllene oxide:

| Method | Oxidizing Agent | Catalyst (if any) | Conditions | Observed Yield/Efficiency |

| Peroxy acid oxidation | Peroxyacetic acid | Sodium carbonate | Aqueous solution | Meets market requirements google.com |

| Peroxy acid oxidation | Formic acid | Not specified | Solution | 86.47% oxide formed core.ac.uk |

| Peroxy acid oxidation | 3-Chloroperbenzoic acid | Not specified | Solution | 81.47% oxide formed core.ac.uk |

| Peroxy acid oxidation | Acetic anhydride | Not specified | Solution | 77.04% oxide formed core.ac.uk |

| Peroxy acid oxidation | Acetic acid | Not specified | Solution | 75.33% oxide formed core.ac.uk |

| Direct oxidation with oxygen | Oxygen (atmospheric) | None | 60-150°C, 10-60 hours | Ratio of caryophyllene to oxides 1.4:1 observed trea.com |

| Microbial Biotransformation | Not specified (enzymatic) | Wolfiporia extensa | 25°C, 7 days | Conversion observed dergipark.org.tr |

Preparation of Functionalized Caryophyllene Derivatives

Caryophyllene's structure provides multiple sites for functionalization, allowing for the preparation of a wide array of derivatives. These modifications can introduce new chemical properties and potentially alter biological activities.

Oximes and Hydrazones

Oximes and hydrazones are nitrogen-containing derivatives that can be synthesized from carbonyl compounds. While direct synthesis from caryophyllene itself would require oxidation to a ketone or aldehyde, oximes and hydrazones of caryophyllane ketones, such as kobusone (B207897) (prepared by oxidation of caryophyllene oxide), have been synthesized. researchgate.net Kobusone oxime and hydrazone were prepared via condensation with hydroxylamine (B1172632) and hydrazine, respectively, in good yields (78% and 71%). researchgate.net

Acylated and Other Heterocyclic Adducts